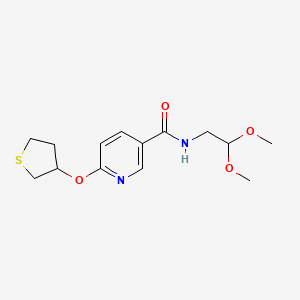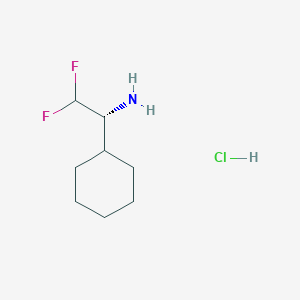![molecular formula C13H12N2O4S2 B2456669 2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide CAS No. 672925-61-0](/img/structure/B2456669.png)
2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of novel drugs. In
Mecanismo De Acción
The mechanism of action of 2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases, which play a role in cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of HIV-1 integrase, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of HIV. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide in lab experiments is its potential as a therapeutic agent. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of novel drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide. One potential direction is to further explore its potential as a treatment for cancer. This compound has been shown to exhibit anti-cancer properties and has the potential to be developed into a novel cancer therapy. Another potential direction is to explore its potential as a treatment for viral infections, such as HIV. This compound has been shown to inhibit the replication of HIV and has the potential to be developed into a novel anti-viral therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis method for 2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to produce thionyl chloride thioester, which is then reacted with N-(2-aminoethyl)benzenesulfonamide to produce the intermediate compound. The intermediate compound is then reacted with 2-chloroethyl chloroformate to produce the final product.
Aplicaciones Científicas De Investigación
2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied for its potential as a treatment for various diseases, including cancer, HIV, and inflammatory disorders.
Propiedades
IUPAC Name |
[(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]amino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c14-12(15-19-13(16)11-7-4-8-20-11)9-21(17,18)10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUUGHJMSAXFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=NOC(=O)C2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C/C(=N/OC(=O)C2=CC=CS2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2456586.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2456587.png)



![N-(2,5-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2456595.png)
![4-Methyl-1-(4-{[1-(3-methylbutanoyl)piperidin-4-yl]methoxy}benzoyl)piperidine](/img/structure/B2456597.png)
![methyl 4-(3,4-diethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2456599.png)
![2-[(4-{[Butyl(ethyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2456600.png)
![[7-(Ethylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456601.png)
![N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide](/img/structure/B2456602.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-propan-2-yloxybenzamide](/img/structure/B2456604.png)
![Tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2456605.png)